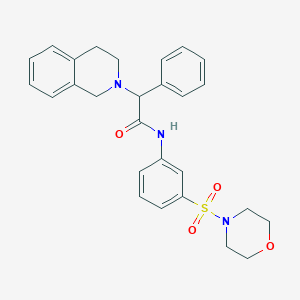
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a dihydroisoquinoline core, a morpholinosulfonyl group, and a phenylacetamide moiety, making it a versatile molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring.
Next, the morpholinosulfonyl group is introduced via sulfonylation, using reagents such as morpholine and sulfonyl chloride under basic conditions. The phenylacetamide moiety is then attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it acts as a potent inhibitor of the enzyme aldo-keto reductase AKR1C3 by binding to its active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide group provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another potent inhibitor of aldo-keto reductase AKR1C3 with a similar dihydroisoquinoline core.
2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethanamine: A related compound with a sulfonyl group and an ethanamine moiety.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide is unique due to its combination of a dihydroisoquinoline core, a morpholinosulfonyl group, and a phenylacetamide moiety. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C27H29N3O4S |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C27H29N3O4S/c31-27(28-24-11-6-12-25(19-24)35(32,33)30-15-17-34-18-16-30)26(22-8-2-1-3-9-22)29-14-13-21-7-4-5-10-23(21)20-29/h1-12,19,26H,13-18,20H2,(H,28,31) |
Clé InChI |
ZQTFPVDSMJLEJW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


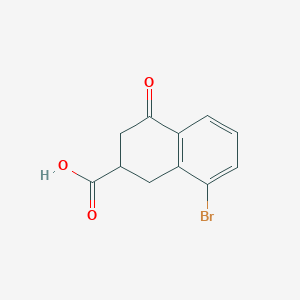



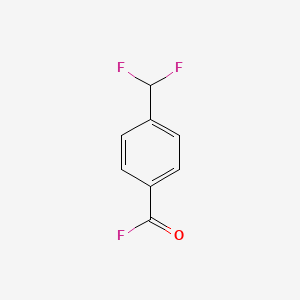
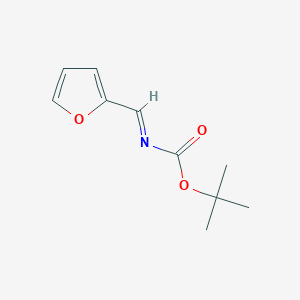
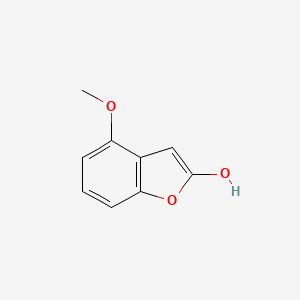

![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
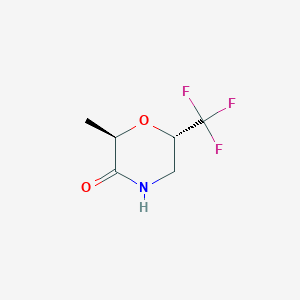
![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
![(3AR,5R,6AR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-YL)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxole](/img/structure/B12858277.png)
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B12858279.png)
![Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate](/img/structure/B12858284.png)
